molecular formula C11H13NO2 B12982584 3-(Methylamino)indane-5-carboxylic acid

3-(Methylamino)indane-5-carboxylic acid

Cat. No.: B12982584
M. Wt: 191.23 g/mol
InChI Key: MNTYCLPWKYDURQ-UHFFFAOYSA-N
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Description

3-(Methylamino)indane-5-carboxylic acid is a specialized organic compound with the molecular formula C11H13NO2, built on an indane scaffold . This structure incorporates both a carboxylic acid (-COOH) functional group and a methylamino group (-NHCH3). Carboxylic acids are a fundamental class of organic acids characterized by their polar nature and ability to participate in hydrogen bonding, which influences their solubility and boiling points . In research and development, this compound is primarily valued as a versatile chemical building block or synthetic intermediate. Its molecular framework allows for further chemical transformations typical of carboxylic acids, such as condensation reactions to form amides or esters, making it a potential precursor in medicinal chemistry for the synthesis of more complex molecules . The presence of the carboxylic acid group allows for salt formation, which can be utilized to modify the compound's physical properties for various applications . Researchers may explore its use in developing novel pharmaceutical candidates, particularly those targeting neurological systems, given the presence of the methylamino group which is a common feature in active pharmaceutical ingredients. This product is strictly designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-12-10-5-4-7-2-3-8(11(13)14)6-9(7)10/h2-3,6,10,12H,4-5H2,1H3,(H,13,14)

InChI Key

MNTYCLPWKYDURQ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C1C=C(C=C2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Indane and Its Functionalized Derivatives

Strategies for the Construction of the Indane Core

The assembly of the bicyclic indane system can be achieved through various modern synthetic strategies. These methods offer different advantages concerning efficiency, atom economy, and control over substitution patterns.

Cyclative C–H/C–H Coupling Reactions

A powerful and modern approach to forming the indane ring is through intramolecular C–H/C–H coupling reactions. This method avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. In a notable example, a cyclative C(sp³)–H/C(sp²)–H coupling of free aliphatic acids, facilitated by a cyclopentane-based mono-N-protected β-amino acid ligand, has been developed. nih.govacs.org This reaction utilizes an inexpensive and environmentally benign oxidant, sodium percarbonate (Na₂CO₃·1.5H₂O₂), which produces water as the only byproduct. nih.govacs.org This methodology has been successfully applied to the synthesis of various indane scaffolds. nih.govacs.org

Catalyst/Ligand SystemOxidantKey FeaturesRef.
Pd(OAc)₂ / Mono-N-protected β-amino acid ligandSodium PercarbonateHigh atom economy, use of a green oxidant, circumvents pre-functionalization. nih.govacs.org

Friedel–Crafts Cyclization Approaches for Indanone and Indane Formation

A classic yet continually refined method for indane synthesis is the intramolecular Friedel–Crafts reaction. This approach typically involves the cyclization of 3-arylpropionic acids or their corresponding acid chlorides to form an intermediate 1-indanone (B140024), which can then be further reduced to the indane scaffold. nih.govnih.gov The direct dehydrative cyclization of 3-arylpropionic acids is considered a greener approach as it avoids the generation of toxic byproducts associated with the use of acid chlorides. nih.gov Various catalysts, including superacids, metal triflates, and solid acids like zeolites, have been employed to promote this transformation under different reaction conditions, including microwave irradiation and high-intensity ultrasound. nih.govresearchgate.net A metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters has also been reported for the synthesis of indanones. rsc.org

Reaction TypeCatalystKey FeaturesRef.
Intramolecular AcylationSuperacids (e.g., Triflic acid)Efficient cyclization of 3-arylpropionic acids. nih.gov
Intramolecular AcylationMetal Triflates (e.g., Sc(OTf)₃, Tb(OTf)₃)Can be used in ionic liquids, allowing for catalyst recycling. nih.govresearchgate.net
Reductive Alkylation/CyclizationMetal-freeBroad substrate scope and good functional group tolerance. rsc.org

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metal catalysis offers a versatile platform for the construction of the indane core through various annulation and cyclization strategies. nih.govrsc.orgresearchgate.netmdpi.com These reactions often involve the activation of C-H bonds, allowing for the direct coupling of different fragments to assemble the bicyclic system. nih.govmdpi.com For instance, palladium-catalyzed cyclization of aryl alkyl carboxylic acids via a twofold C-H activation has been demonstrated. nih.gov Furthermore, recent advances have focused on the construction of the 1-indanone skeleton, a key precursor to indanes, through transition-metal-catalyzed annulation reactions. rsc.org These methods are valuable for creating complex and highly functionalized indane derivatives. du.edu

CatalystReaction TypeKey FeaturesRef.
Palladium(II)Twofold C-H activationDirect cyclization of aryl alkyl carboxylic acids. nih.gov
Rhodium(III)/Copper(II)[4+1] AnnulationSynthesis of 3-acyl-(2H)-indazoles, showcasing C-H activation and cyclization. mdpi.com
PalladiumAlkene DifunctionalizationSynthesis of 2-cyanomethyl indanes from 2-allylphenyl triflates. nih.gov

Chemoenzymatic and Stereoselective Synthesis of Indane Scaffolds

The demand for enantiomerically pure indane derivatives has driven the development of chemoenzymatic and stereoselective synthetic methods. researchgate.netmdpi.com Chemoenzymatic approaches combine the high selectivity of enzymes with the versatility of chemical reactions to produce chiral building blocks. researchgate.netmdpi.comrsc.org For instance, enzymes can be used for the kinetic resolution of racemic intermediates or for the asymmetric transformation of prochiral substrates to afford enantiopure indane precursors. While specific examples for the direct enzymatic synthesis of the indane core are emerging, the principles of chemoenzymatic synthesis are broadly applicable to creating chiral intermediates that can be converted to functionalized indanes. researchgate.netmdpi.com Stereoselective chemical methods, such as cascade reactions, have also been developed for the construction of functionalized indene (B144670) scaffolds, which are closely related to indanes. nih.gov

MethodologyKey AspectOutcomeRef.
Chemoenzymatic SynthesisEnzymatic Resolution/Asymmetric TransformationEnantiomerically pure intermediates for chiral indane synthesis. researchgate.netmdpi.com
Cascade IodoalkylationBase-promoted regioselective cascadeStereoselective construction of functionalized indenes. nih.gov

Introduction and Functionalization of Methylamino and Carboxylic Acid Moieties

Once the indane core is constructed, the next critical phase is the regioselective introduction of the methylamino and carboxylic acid groups to furnish the target compound, 3-(Methylamino)indane-5-carboxylic acid.

Regioselective Functionalization of Indane Rings for Carboxylic Acid Placement

The introduction of a carboxylic acid group at the 5-position of the indane ring requires regioselective C-H functionalization of the aromatic portion of the molecule. Directing group strategies are often employed to achieve high regioselectivity in C-H activation reactions. nih.gov For instance, a pre-installed directing group on the indane scaffold can direct a metal catalyst to activate a specific C-H bond, allowing for subsequent carboxylation. While the direct carboxylation of an unsubstituted indane at the 5-position can be challenging due to competing reactions at other positions, Friedel-Crafts acylation followed by oxidation of the resulting ketone is a more traditional and reliable method. For example, acylation of indane with acetyl chloride under Friedel-Crafts conditions would likely lead to a mixture of 4- and 5-acetylindane (B1361556), with the 5-isomer often being the major product due to steric factors. The resulting 5-acetylindane can then be oxidized to 5-indancarboxylic acid using standard procedures like the haloform reaction. More modern approaches might involve palladium-catalyzed C-H activation/carboxylation, where the regioselectivity can be controlled by the ligand environment of the catalyst. nih.gov

Functionalization StrategyReagents/CatalystPositionKey Features
Friedel-Crafts Acylation & Oxidation1. Acyl chloride, Lewis Acid 2. Oxidizing agent (e.g., NaOCl)5-positionA two-step, classical approach to introduce the carboxylic acid group.
Directed C-H CarboxylationTransition metal catalyst with a directing groupSpecific C-H bondHigh regioselectivity, but requires installation and removal of a directing group.

Amination Strategies for the Indane System

The introduction of an amino group onto the indane scaffold is a critical transformation for creating a wide array of functionalized derivatives. Amination is a fundamental process in organic synthesis that establishes a carbon-nitrogen (C-N) bond. numberanalytics.com Various strategies have been developed, with reductive amination being one of the most powerful and versatile methods for this purpose. numberanalytics.comjocpr.com

Reductive amination typically involves the reaction of a carbonyl compound, such as an indanone, with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.org This process can be performed in a direct, one-pot reaction where the carbonyl compound, amine, and reducing agent are combined, or via an indirect method where the imine is isolated before reduction. wikipedia.org The reaction is favored under neutral or weakly acidic conditions which facilitate imine formation without deactivating the amine nucleophile. wikipedia.org

The choice of reducing agent is crucial for the success of the reaction. While powerful reagents like lithium aluminum hydride (LiAlH₄) can reduce amides to amines, milder reagents are often preferred for the reductive amination of ketones to avoid side reactions. youtube.com Common choices include:

Sodium borohydride (B1222165) (NaBH₄): A versatile reducing agent, though it can also reduce the initial ketone or aldehyde. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is selective for the reduction of the protonated imine intermediate over the starting carbonyl compound. wikipedia.orgmasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, often used for its high selectivity. masterorganicchemistry.com

The general mechanism for the reductive amination of a ketone, such as a 3-indanone derivative, to a secondary amine like a 3-(methylamino)indane derivative is outlined below:

Nucleophilic Attack: The amine (methylamine) attacks the electrophilic carbonyl carbon of the ketone.

Hemiaminal Formation: This initial attack forms a hemiaminal intermediate.

Dehydration: The hemiaminal undergoes a reversible loss of a water molecule to form an iminium ion, which deprotonates to the imine. This step is often acid-catalyzed.

Reduction: The imine is then reduced by a hydride reagent to form the final amine product. wikipedia.org

Beyond traditional reductive amination, other strategies include the transformation of a C-H bond into a C-N bond, which represents an efficient, atom-economical approach. nih.gov For instance, copper-catalyzed sulfonamidation has been used to aminate benzylic C-H bonds. nih.gov

Table 1: Comparison of Reducing Agents in Reductive Amination
Reducing AgentChemical FormulaKey CharacteristicsTypical Application
Sodium BorohydrideNaBH₄Common, inexpensive, can reduce parent carbonyl.General reduction of imines.
Sodium CyanoborohydrideNaBH₃CNSelective for imines over ketones/aldehydes; toxic cyanide byproduct. masterorganicchemistry.comOne-pot reductive aminations where selectivity is key.
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild, non-toxic, highly selective, moisture-sensitive. masterorganicchemistry.comPreferred for many modern reductive amination procedures.
Catalytic HydrogenationH₂/Catalyst (Pd, Pt, Ni)Green method, avoids hydride reagents, may require pressure. wikipedia.orgIndustrial-scale synthesis and green chemistry applications.

Derivatization and Interconversion of Carboxylic Acid Groups

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups, known as carboxylic acid derivatives. libretexts.org This interconversion is a cornerstone of organic synthesis, enabling the modulation of a molecule's chemical properties. The reactivity of these derivatives towards nucleophilic acyl substitution is paramount, following a general hierarchy: acyl chlorides > anhydrides > esters ≈ carboxylic acids > amides. libretexts.org A more reactive derivative can be readily converted into a less reactive one. libretexts.orgyoutube.com

For a molecule like this compound, the carboxylic acid moiety can undergo several key transformations:

Esterification: Carboxylic acids react with alcohols under acidic conditions to form esters. This is typically a reversible process known as Fischer esterification. libretexts.org To drive the reaction to completion, water is often removed as it is formed.

Amidation: The formation of amides from carboxylic acids is a crucial reaction. Direct reaction with an amine is generally unfavorable and requires high temperatures. A more common laboratory approach involves a two-step process:

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive derivative, most commonly an acyl chloride. This is achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.comyoutube.com

Reaction with Amine: The resulting highly electrophilic acyl chloride readily reacts with an amine (requiring two equivalents, one as the nucleophile and one as a base) to form the stable amide bond. youtube.com

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Derivatization is also employed to enhance the analytical detection of carboxylic acids, for example, in liquid chromatography. nih.govnih.gov Reagents can be used to attach a chromophore or fluorophore to the carboxyl group, improving sensitivity and selectivity. nih.gov

Table 2: Key Interconversions of a Carboxylic Acid Group
TransformationProductTypical ReagentsSignificance
EsterificationEster (-COOR)Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄)Protection of the acid, modulation of solubility and reactivity.
Amidation (via Acyl Chloride)Amide (-CONR₂)1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH)Formation of highly stable amide bonds, common in pharmaceuticals. youtube.com
ReductionPrimary Alcohol (-CH₂OH)LiAlH₄ followed by H₂O workupComplete removal of the carbonyl functionality of the acid.
Acyl Halide FormationAcyl Chloride (-COCl)SOCl₂, PCl₅, or (COCl)₂Creation of a highly reactive intermediate for further synthesis. youtube.com

Multi-Component and Cascade Reactions in Indane Synthesis

To construct complex molecular architectures like functionalized indanes efficiently, modern organic synthesis increasingly relies on multi-component reactions (MCRs) and cascade reactions. These strategies build molecular complexity from simple starting materials in a single operation, reducing the number of steps, purification procedures, and waste generated compared to traditional linear syntheses. frontiersin.orgnumberanalytics.com

Multi-Component Reactions (MCRs) are convergent processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. tcichemicals.comwikipedia.org This approach is highly valued for its atom economy and efficiency in creating diverse molecular libraries. frontiersin.orgiitj.ac.in Named reactions like the Hantzsch, Biginelli, and Ugi reactions are classic examples of MCRs. tcichemicals.comorganic-chemistry.org

Cascade Reactions (also known as domino or tandem reactions) are processes involving two or more bond-forming transformations that occur sequentially under the same reaction conditions without isolating intermediates. numberanalytics.comrsc.org The product of one step becomes the substrate for the next, allowing for the rapid construction of complex polycyclic systems. rsc.orgnih.gov

Several innovative approaches have applied these principles to the synthesis of the indane core:

A carbene-catalyzed cascade reaction has been developed for synthesizing multi-substituted indane derivatives through sequential Michael-addition steps. rsc.org

Lewis acid-catalyzed cascade reactions of aziridines and propargylic alcohols provide a concise route to functionalized indenes, which can be subsequently reduced to indanes. nih.gov

Half-sandwich rare-earth complexes have been shown to catalyze a diastereodivergent (3+2) annulation of aromatic aldimines with alkenes, providing access to multisubstituted 1-aminoindanes with high atom efficiency. organic-chemistry.org

These advanced reactions demonstrate the power of designing synthetic routes that maximize efficiency by combining multiple chemical transformations into a single, elegant process.

Development of Sustainable Synthetic Protocols for Indane-Based Compounds

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. epitomejournals.comindianchemicalsociety.com This involves a focus on preventing waste, maximizing atom economy, using less hazardous chemicals, employing safer solvents, increasing energy efficiency, and utilizing catalytic reagents over stoichiometric ones. indianchemicalsociety.comijbpas.com

In the context of synthesizing indane-based compounds, several strategies align with these principles:

Catalysis: The use of catalysts is a cornerstone of green chemistry. Transition metal catalysts, for example, can enable reactions under milder conditions and with higher selectivity. A sustainable route to indenes has been reported using an abundant cobalt-based catalyst in a metallo-radical process, moving away from more expensive and less sustainable noble metals. uva.nl

Greener Solvents: Traditional organic synthesis often relies on volatile and toxic organic solvents. A key goal of green chemistry is to replace these with more benign alternatives like water, supercritical fluids, or to perform reactions under solvent-free conditions. epitomejournals.commdpi.com

Atom Economy: Synthetic methods are designed to incorporate the maximum amount of starting material into the final product. MCRs and cascade reactions are inherently atom-economical. frontiersin.org

One-Pot Reactions: Combining multiple synthetic steps into a single pot, such as in direct reductive amination, avoids the need for intermediate work-up and purification steps, saving solvents, time, and energy. rsc.orgresearchgate.net The one-pot reductive amination of carboxylic acids directly to amines using H₂ and NH₃ is a prime example of a highly sustainable and efficient process. rsc.orgresearchgate.net

By integrating these sustainable protocols, the synthesis of complex molecules like this compound and its analogs can be achieved in a more environmentally and economically responsible manner. mdpi.com

Structural Diversity and Chemical Modifications of 3 Methylamino Indane 5 Carboxylic Acid Analogues

Exploration of Substituent Effects on the Indane Ring System

The reactivity of the aromatic portion of the indane ring and the acidity of the carboxylic acid group are influenced by the electronic nature of any additional substituents. The carboxylic acid group itself is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to its point of attachment. nih.gov The introduction of further substituents can either augment or oppose this effect.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo groups (e.g., -Cl, -Br) would further deactivate the ring and increase the acidity of the carboxylic acid through inductive effects.

Electron-Donating Groups (EDGs): Substituents like alkoxy (e.g., -OCH₃) or alkyl groups would activate the ring, making it more susceptible to substitution, and decrease the acidity of the carboxylic acid.

Steric hindrance is another critical factor; bulky substituents placed near the carboxylic acid or methylamino groups can impose conformational constraints and affect how the molecule interacts with biological targets. nih.gov For example, studies on steroidal aryl carboxylic acids have demonstrated that the positioning of substituents on an aromatic ring is a key determinant of inhibitory activity. nih.gov

Table 1: Predicted Effects of Hypothetical Substituents on the Indane Ring
Substituent TypeExample GroupPredicted Effect on Ring ReactivityPredicted Effect on Carboxylic Acid Acidity
Electron-Donating (Activating)-OCH₃, -CH₃IncreaseDecrease
Electron-Withdrawing (Deactivating)-NO₂, -Cl, -CF₃DecreaseIncrease

Modifications at the Methylamino Group

The secondary amine of the methylamino group is a key site for chemical derivatization, allowing for changes in basicity, lipophilicity, and hydrogen bonding capacity.

The hydrogen atom on the nitrogen can be replaced through various N-substitution and derivatization strategies. Common modifications include acylation and alkylation.

N-Acylation: The reaction of the amine with acyl chlorides or anhydrides results in the formation of an amide. This transformation converts the basic amine into a neutral amide group, significantly altering its electronic and steric profile. A variety of coupling reagents can facilitate amide bond formation directly from carboxylic acids. ajchem-a.com The synthesis of N-acyl derivatives of unprotected amino acids has been demonstrated, highlighting the functional group tolerance of certain methods. nih.gov

N-Alkylation: Introduction of further alkyl groups can lead to the formation of a tertiary amine. For instance, reductive alkylation using aldehydes or ketones is a common method for this transformation. nih.gov

Derivatization for Analysis: In analytical chemistry, derivatization of aminoindanes is used to improve their chromatographic properties for techniques like GC-MS. Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) and ethyl chloroformate (ECF) react with the amino group to form more volatile and stable derivatives.

Table 2: Common N-Derivatization Strategies
StrategyReagent ClassResulting Functional Group
AcylationAcyl Halides, Anhydrides, Carboxylic Acids + Coupling AgentsAmide
AlkylationAlkyl Halides, Aldehydes/Ketones (Reductive Amination)Tertiary Amine

The position of the amino group on the indane scaffold is a critical structural determinant. While the parent compound features a 3-(methylamino) group, other isomers exist and serve as distinct chemical scaffolds. 2-Aminoindane, for example, is a conformationally rigid analogue of amphetamine. nih.gov The synthesis of 2-aminoindane-2-carboxylic acid highlights another isomeric arrangement where the amine and carboxylic acid are attached to the same carbon atom. chemimpex.comchemicalbook.com

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for chemical modification, readily converted into esters, amides, and other functional groups to modulate properties like solubility, stability, and cell permeability.

Esterification and amidation are two of the most common derivatizations of carboxylic acids in medicinal chemistry.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification, which involves reacting the acid with an alcohol under acidic conditions (e.g., H₂SO₄, HCl). researchgate.netnih.gov This reaction is reversible and often requires an excess of the alcohol or removal of water to drive it to completion. researchgate.net Alternatively, esters can be synthesized under neutral and mild conditions using reagents like triphenylphosphine (B44618) dihalides. researchgate.net Esterification masks the acidic proton and increases lipophilicity.

Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a cornerstone of peptide and medicinal chemistry. ajchem-a.com Due to the low reactivity of carboxylic acids themselves, the reaction requires activating agents or coupling reagents. chimia.ch Common coupling systems include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov The synthesis of sterically hindered amides can present challenges, sometimes requiring specialized methods. chimia.ch

Table 3: Selected Reagents for Amide Bond Formation
Reagent/SystemAbbreviationDescription
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCA water-soluble carbodiimide (B86325) used to activate the carboxylic acid. nih.gov
DicyclohexylcarbodiimideDCCA common coupling agent that forms a dicyclohexylurea byproduct. ajchem-a.com
1-Hydroxy-7-azabenzotriazoleHOAtAn additive used with carbodiimides to reduce side reactions and improve efficiency. nih.gov

While the carboxylic acid group is crucial for the activity of many compounds, its rotational flexibility can be a drawback. Replacing it with a rigid bioisostere—a different functional group with similar physicochemical properties—is a common strategy to create conformationally restricted analogues. nih.govresearchgate.net This can lock the molecule into a more favorable conformation for binding to a biological target.

Many effective carboxylic acid bioisosteres are five-membered, planar, acidic heterocycles. drughunter.com These groups mimic the acidic proton and hydrogen-bonding capabilities of a carboxylic acid but within a rigid ring structure.

Tetrazoles: The 1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres, with a similar pKa and planar structure. drughunter.comnih.gov It can participate in similar hydrogen bonding and ionic interactions as a carboxylate. researchgate.net

Hydroxytriazoles and Oxadiazoles: Other heterocyclic systems, such as 1,2,4-oxadiazoles and triazoles, also serve as effective, rigid replacements for the carboxylic acid moiety. drughunter.com

Hydroxyisoxazoles: The 3-hydroxyisoxazole group is another planar, acidic heterocycle used to replace carboxylic acids, notably in analogues of neurotransmitters. nih.gov

The substitution of the flexible -COOH group with one of these planar rings effectively reduces the number of rotatable bonds, leading to a more conformationally defined molecule.

Incorporation into Hybrid and Conjugate Structures

The bifunctional nature of 3-(methylamino)indane-5-carboxylic acid, possessing both a nucleophilic secondary amine and a carboxylic acid group, makes it an ideal candidate for incorporation into hybrid and conjugate structures. These modifications can dramatically alter the molecule's physicochemical properties, bioavailability, and interaction with biological targets.

One significant avenue for creating hybrid structures is through the formation of coordination polymers or metal-organic frameworks (MOFs). Carboxylic acids are well-established building blocks for these materials due to their strong coordination ability and versatile binding modes with metal ions. globethesis.comsemanticscholar.org The nitrogen atom of the methylamino group can also participate in coordination, allowing this compound to act as a multidentate ligand. nih.gov This can lead to the formation of diverse and stable three-dimensional networks with metal centers. globethesis.com The hydrothermal synthesis method is a common technique used to generate such coordination polymers from polycarboxylic acid ligands. mdpi.commdpi.com The resulting structures can exhibit interesting properties, such as porosity and luminescence, depending on the metal ion and the coordination geometry.

Another important class of conjugate structures involves the formation of amide bonds with amino acids or peptides. The carboxylic acid moiety of this compound can be activated and coupled with the N-terminus of a peptide or a single amino acid. beilstein-journals.orgjaper.in This process, often carried out using solid-phase peptide synthesis (SPPS), allows for the creation of novel peptide-small molecule conjugates. beilstein-journals.orgnih.gov Such conjugations can enhance the therapeutic potential of peptides by improving their stability, cell permeability, and receptor-binding affinity. japer.innih.gov The synthesis of these conjugates typically involves standard peptide coupling reagents to form the amide linkage. japer.in For instance, the synthesis of amino acid conjugates of other complex carboxylic acids has been successfully demonstrated, highlighting the feasibility of this approach. nih.gov

Type of Hybrid/Conjugate Connecting Moiety Key Synthetic Method Potential Application
Coordination PolymerCarboxylate, Amino GroupHydrothermal SynthesisPorous Materials, Luminescent Materials
Peptide ConjugateAmide BondSolid-Phase Peptide Synthesis (SPPS)Modified Therapeutic Peptides

Chiral Synthesis and Stereoisomeric Studies of Indane Derivatives

The stereochemistry of the 3-amino group on the indane ring is a critical determinant of the biological activity of many indane derivatives. Consequently, the development of methods for the chiral synthesis and the study of stereoisomers of compounds like this compound are of significant interest.

Asymmetric synthesis provides a direct route to enantiomerically pure or enriched indane derivatives. Several strategies have been developed for the stereoselective construction of the indane core. These include:

Radical Cascade Reactions: Complex radical cascades can be initiated to form highly functionalized indanes with excellent stereoselectivity. uzh.ch These reactions can create multiple new bonds and stereocenters in a single step. uzh.chresearchgate.net

Asymmetric Michael Additions: The conjugate addition of nucleophiles to prochiral precursors, often catalyzed by chiral organocatalysts, can generate indane structures with high enantiomeric excess. researchgate.netrsc.org

Asymmetric C-H Functionalization: The direct, enantioselective functionalization of C-H bonds on a pre-existing indane scaffold is an efficient way to introduce chirality. rsc.org

In cases where a racemic mixture of an indane derivative is synthesized, chiral resolution can be employed to separate the enantiomers. wikipedia.org This classical method involves the formation of diastereomeric salts by reacting the racemic amine or carboxylic acid with a chiral resolving agent. wikipedia.orgtcichemicals.com Common resolving agents include chiral acids like tartaric acid or chiral amines. wikipedia.org The resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.orgnih.gov

The study of the individual stereoisomers is crucial, as they often exhibit different pharmacological profiles. The development of stereoselective synthetic routes and efficient resolution techniques are therefore essential for the preparation and evaluation of enantiomerically pure this compound and its analogues. tcichemicals.comyoutube.com

Method Description Key Features
Asymmetric SynthesisDirect synthesis of a single enantiomer from a prochiral starting material using a chiral catalyst or auxiliary.High enantiomeric purity in the final product. rsc.org
Radical Cascade ReactionsA sequence of intramolecular radical reactions to build the indane core stereoselectively.Forms multiple bonds and stereocenters in one pot. uzh.ch
Asymmetric Michael AdditionConjugate addition to an α,β-unsaturated system using a chiral catalyst to induce stereoselectivity.Effective for creating chiral centers. researchgate.net
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers by forming diastereomeric derivatives.Applicable when asymmetric synthesis is not feasible; relies on differential properties of diastereomers. wikipedia.org

Structure Activity Relationship Sar Studies of 3 Methylamino Indane 5 Carboxylic Acid and Its Analogues

Elucidating SAR through Systematic Chemical Modifications

The SAR of 3-(methylamino)indane-5-carboxylic acid is systematically investigated by modifying its three primary structural components: the indane scaffold, the C-3 methylamino substituent, and the C-5 carboxylic acid group. This process allows researchers to probe the specific contributions of each part of the molecule to its interaction with biological targets.

Key modifications typically explored include:

The Amino Group: The basic nitrogen of the methylamino group is often a critical interaction point. Modifications can include altering the alkyl substituent (e.g., changing from methyl to ethyl) to probe for steric tolerance, or converting the secondary amine to a primary or tertiary amine to evaluate the role of hydrogen bond donation and acceptance.

The Carboxylic Acid Group: This acidic functional group is a prime candidate for hydrogen bonding or ionic interactions. nih.gov Its position on the indane ring is critical, and its replacement with various bioisosteres (e.g., tetrazoles, acyl sulfonamides) can significantly impact a compound's acidity, metabolic stability, and ability to cross biological membranes. nih.gov

The synthesis and subsequent biological testing of a library of such analogues provide a detailed map of the chemical features required for activity. elsevierpure.com For instance, studies on related heterocyclic compounds have shown that even minor structural changes can lead to significant variations in pharmacological activity. researchgate.net

Impact of Functional Group Alterations on Biological Target Interactions

Functional groups are the primary drivers of a molecule's chemical properties and are responsible for its interactions with biological targets like enzymes and receptors. reachemchemicals.comashp.org For this compound, the methylamino and carboxylic acid moieties are paramount.

The Carboxylic Acid Moiety: This group is often essential for anchoring the molecule to its target. As an acidic functional group, it can be deprotonated at physiological pH, forming a carboxylate anion. This anion can engage in strong ionic interactions (salt bridges) with positively charged amino acid residues (e.g., arginine, lysine) in a protein's binding site. It can also act as a hydrogen bond acceptor. Replacing the carboxylic acid with other acidic groups or non-acidic isosteres helps to confirm the importance of this interaction and can modulate the compound's pharmacokinetic properties. nih.gov

The Methylamino Group: The nitrogen atom in the methylamino group can serve as a hydrogen bond acceptor. If protonated, it can also act as a hydrogen bond donor and participate in ionic interactions. The methyl group itself adds a small, lipophilic pocket-filling element, which can enhance binding affinity through van der Waals forces. Modifying this group—for example, by removing the methyl group to create a primary amine—would directly test the importance of the N-H hydrogen bond donor and the steric bulk of the methyl group for target engagement. Such strategic alterations are crucial for optimizing a drug's interaction with its target and achieving the desired therapeutic effect. ashp.org Investigations into other nitrogen-containing heterocycles have demonstrated that these atoms are key to stabilizing molecules on target surfaces through donor-acceptor interactions. nih.gov

The table below illustrates potential modifications to the key functional groups and their hypothetical impact on biological interactions.

Original Functional GroupModification ExamplePotential Impact on Target Interaction
5-Carboxylic Acid Esterification (e.g., Methyl Ester)Removes ionic interaction capability; may improve membrane permeability.
Bioisosteric Replacement (e.g., Tetrazole)Maintains acidic character and potential for ionic/hydrogen bonding while altering physicochemical properties. nih.gov
3-Methylamino Demethylation (Primary Amine, -NH₂)Changes hydrogen bonding capacity (adds a donor); alters basicity and steric profile.
Alkyl Group Variation (e.g., Ethylamino)Probes steric tolerance within the binding pocket.
Acetylation (Amide Formation)Removes basicity and hydrogen bond donation capacity, converting it to a neutral hydrogen bond donor/acceptor.

Conformational Analysis and its Influence on Pharmacological Profiles

The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to a biological target. nih.gov The indane core of this compound is relatively rigid, but the five-membered ring can adopt specific puckered conformations (envelope or twist forms). The spatial orientation of the substituents is determined by this puckering.

The key conformational aspect is the relative orientation of the methylamino group at the C-3 position, which can exist in a pseudo-axial or pseudo-equatorial position. These different conformations place the crucial interacting groups in different regions of space, which can dramatically affect how well the molecule fits into its target's binding site. A specific conformation may be required for optimal binding and, consequently, for high pharmacological activity. Studies on related indane derivatives have highlighted that molecular conformation is a key determinant of biological action. nih.gov Therefore, understanding the preferred conformation and the energy barrier between different conformations is essential for designing potent analogues.

Stereochemical Influences on Biological Activity

Chirality, a fundamental property in medicinal chemistry, arises when a molecule is non-superimposable on its mirror image. biomedgrid.com The C-3 carbon of the indane ring in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers: the (R)- and (S)-isomers.

Biological systems, such as enzymes and receptors, are themselves chiral and therefore often interact differently with each enantiomer of a chiral drug. biomedgrid.comresearchgate.net This stereoselectivity can result in one enantiomer (the eutomer) having significantly higher therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to unwanted side effects. researchgate.net

Research on closely related chiral 3-aminoindane analogues has demonstrated that biological activity can be highly dependent on the specific stereochemistry of the molecule. nih.gov In one such study, the individual stereoisomers were synthesized and evaluated, revealing that one isomer possessed superior in vivo activity, underscoring the critical importance of stereochemistry. nih.gov This principle is widely observed in pharmacology, where the spatial arrangement of atoms dictates the efficacy of interactions with biological targets. nih.gov

The following table conceptualizes how stereochemistry could influence the activity profile of a chiral indane derivative.

StereoisomerHypothetical Biological ActivityRationale
(S)-Isomer High PotencyThe spatial arrangement of the amino and carboxylic groups optimally matches the complementary binding pockets of the biological target.
(R)-Isomer Low or No PotencyThe mirror-image arrangement of functional groups results in a steric clash or improper alignment with the target's binding site, preventing effective interaction. researchgate.net
Racemate (1:1 Mixture) Moderate PotencyThe overall activity reflects the contribution of the highly potent (S)-isomer, diluted by the inactive (R)-isomer.

Preclinical Profile of this compound Remains Undisclosed in Publicly Available Research

Despite a thorough review of scientific literature and publicly accessible data, no preclinical pharmacological investigations specifically focused on the chemical compound This compound have been identified. As a result, detailed information regarding its receptor binding affinity, enzyme inhibition properties, and effects in cell-based or in vivo models is not available in the public domain.

The requested article structure, which outlines a comprehensive preclinical characterization, cannot be populated with scientifically accurate and verifiable data for this specific molecule. Sections and subsections pertaining to its in vitro pharmacological characterization—including receptor binding, enzyme inhibition, and cell-based biological activity—along with its in vivo efficacy in disease models, remain speculative without dedicated research studies.

Scientific inquiry into novel chemical entities typically involves a systematic progression of preclinical studies to elucidate their pharmacological properties. This process includes:

In Vitro Pharmacological Characterization: This initial phase assesses the compound's interaction with specific biological targets.

Receptor Binding and Ligand-Target Interaction Profiling: These studies determine the affinity and selectivity of the compound for various receptors, providing insight into its potential mechanisms of action.

Enzyme Inhibition Studies: Researchers evaluate the compound's ability to inhibit the activity of specific enzymes, which can be a therapeutic strategy for numerous diseases. For instance, the inhibition of enzymes like cholinesterases, succinate (B1194679) dehydrogenases, or protein kinases is a key mechanism for many drugs.

Cell-Based Assays for Biological Activity: These experiments utilize living cells to observe the compound's effects on biological processes such as cell proliferation, inflammation, neuroprotection, or microbial growth.

Mechanisms of Action at the Cellular and Molecular Level: Further investigation at the subcellular level aims to understand the precise molecular pathways through which the compound exerts its effects.

Preclinical In Vivo Efficacy Studies in Animal Models: Following promising in vitro results, compounds are often tested in animal models of human diseases.

Evaluation in Established Disease Models: These studies assess the therapeutic potential of the compound in conditions such as inflammatory bowel disease, cancer, or neurodegenerative disorders.

Without published research on this compound, its profile within this standard preclinical framework is unknown. The scientific community awaits future studies that may explore the pharmacological landscape of this and other indane derivatives.

Preclinical Pharmacological Investigations of Indane Derivatives

Preclinical In Vivo Efficacy Studies in Animal Models

Assessment of Biological Responses and Phenotypic Effects in Vivo

Extensive research into the in vivo biological responses and phenotypic effects of the specific chemical compound 3-(Methylamino)indane-5-carboxylic acid did not yield any publicly available preclinical data. Scientific literature searches for in vivo studies, including animal models and assessments of physiological or behavioral changes associated with this particular molecule, were unproductive.

While the broader class of indane derivatives has been subject to pharmacological investigation, with some compounds showing activities such as anti-inflammatory effects in murine models, specific findings related to this compound are not documented in the accessible scientific literature. mdpi.com Consequently, no data tables or detailed research findings on its in vivo effects can be provided at this time.

Further research would be necessary to elucidate the potential biological responses and phenotypic effects of this compound in living organisms.

Computational and Chemoinformatic Approaches in Indane Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as an indane derivative, might interact with a biological target, typically a protein.

Although specific molecular docking studies on 3-(Methylamino)indane-5-carboxylic acid are not prominent, research on other indane derivatives highlights the utility of this approach. For instance, studies on indane-1,3-dione derivatives as potential anti-tubercular agents have utilized molecular docking to investigate their binding affinity with the M. tuberculosis InhA protein. ajchem-a.com These analyses reveal key interactions, such as hydrogen bonds and lipophilic contacts, that are crucial for the ligand-receptor binding. ajchem-a.com Similarly, docking studies on 2-substituted 1-indanone (B140024) derivatives as acetylcholinesterase (AChE) inhibitors have been conducted to explore their binding modes. nih.gov

For this compound, molecular docking could be employed to screen a wide range of protein targets to identify potential biological activities. The interactions of the methylamino and carboxylic acid groups, in particular, would be of significant interest, as these functional groups can form hydrogen bonds and electrostatic interactions with protein residues. The indane scaffold itself provides a rigid core that can fit into specific binding pockets.

A hypothetical molecular docking workflow for this compound would involve:

Target Identification: Selecting a protein of interest based on a therapeutic hypothesis.

Protein and Ligand Preparation: Obtaining the 3D structure of the target protein (from databases like the Protein Data Bank) and generating a 3D model of this compound.

Docking Simulation: Using software like AutoDock or GOLD to predict the binding pose and affinity of the compound within the protein's active site. nih.gov

The results from such studies can provide valuable insights into the potential mechanism of action and guide further experimental validation.

Table 1: Representative Molecular Docking Data for Indane Derivatives

Derivative Class Target Protein Key Interactions Noted Predicted Binding Affinity (Example Range)
Indane-1,3-dione M. tuberculosis InhA Hydrogen bonds, lipophilic interactions High affinity suggested by negative binding energy values

This table is illustrative and based on findings for related indane derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

QSAR studies have been successfully applied to various classes of indane derivatives. For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), have been developed for 2-substituted 1-indanone derivatives as AChE inhibitors. nih.gov These models yielded high correlation coefficients, indicating their strong predictive power. nih.gov The contour maps generated from these models helped to identify regions where modifications to the chemical structure could enhance binding affinity. nih.gov Another QSAR study on indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors also demonstrated the utility of this approach in identifying potent inhibitors. nih.gov

For this compound, a QSAR study would typically involve the following steps:

Data Set Assembly: A series of analogues of this compound would need to be synthesized and their biological activity measured.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive ability of the QSAR model would be assessed using both internal and external validation techniques. nih.gov

A validated QSAR model for this compound and its analogues could be used to:

Predict the activity of newly designed compounds before they are synthesized.

Identify the key physicochemical properties that govern the biological activity.

Guide the optimization of the lead compound to improve its potency and selectivity.

Table 2: Key Parameters from a 3D-QSAR Study on 2-Substituted 1-Indanone Derivatives as AChE Inhibitors

QSAR Model Cross-validated coefficient (q²) Non-cross-validated coefficient (r²) Predictive Capability
CoMFA 0.784 0.974 Good

Data from a study on related indane derivatives. nih.gov

Virtual Screening and De Novo Design of Indane-Based Chemical Entities

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govbohrium.com De novo design, on the other hand, involves the computational creation of novel molecular structures with desired properties. nih.gov

While specific virtual screening campaigns for this compound are not documented, the indane scaffold is a valuable starting point for such endeavors. Virtual screening could be used to explore large chemical databases to find other compounds with similar structural features to this compound that might exhibit similar or improved biological activity. Both ligand-based and structure-based virtual screening approaches could be employed. nih.gov

De novo design could be utilized to generate novel indane-based molecules from scratch. nih.gov This could involve fragment-based approaches, where small molecular fragments are computationally linked together within the binding site of a target protein to create a new molecule. The 3-aminoindane core of this compound could serve as a foundational fragment for such design efforts.

The general process for these approaches would be:

Virtual Screening:

Define a search query (e.g., the 3D structure of this compound or the binding site of a target protein).

Screen a large compound library (e.g., ZINC, Enamine). nih.gov

Rank the hits based on a scoring function and select a subset for experimental testing. nih.gov

De Novo Design:

Define the active site of a target protein.

Use an algorithm to place and grow molecular fragments within the active site to generate novel structures.

Score and prioritize the designed molecules for synthesis and testing.

These methods can significantly accelerate the discovery of new lead compounds based on the this compound scaffold.

Molecular Dynamics Simulations to Elucidate Binding and Conformation

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations can provide detailed insights into the dynamic behavior of a ligand-protein complex, including the stability of the binding, the role of solvent molecules, and conformational changes in both the ligand and the protein. researchgate.netdovepress.com

Studies on indane-1,3-dione derivatives have used MD simulations to confirm the stability of the ligand-protein complex and to analyze the interactions at the binding site over a simulation time of 100 nanoseconds. ajchem-a.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to refine the binding mode predicted by molecular docking. ajchem-a.com

For this compound, MD simulations could be used to:

Assess the stability of its complex with a potential protein target.

Analyze the dynamics of key interactions, such as hydrogen bonds, over time.

Investigate the conformational flexibility of the methylamino and carboxylic acid side chains within the binding pocket.

Calculate the binding free energy of the complex, providing a more accurate estimate of the binding affinity than docking alone.

An MD simulation study would typically follow these steps:

System Setup: The docked complex of this compound and its target protein would be placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation Production: The system would be subjected to a long simulation run (typically nanoseconds to microseconds) to sample its dynamic behavior.

Trajectory Analysis: The resulting trajectory would be analyzed to extract information about the stability of the complex (e.g., RMSD, RMSF), the interactions between the ligand and protein, and any conformational changes. nih.gov

MD simulations can provide a deeper understanding of the binding mechanism of this compound at an atomic level, which is invaluable for rational drug design.

Table 3: Illustrative Insights from a Molecular Dynamics Simulation of an Indane Derivative

Simulation Parameter Finding Implication
Root Mean Square Deviation (RMSD) Stable RMSD of the complex over the simulation time Indicates a stable binding pose of the ligand
Root Mean Square Fluctuation (RMSF) Low fluctuation of amino acids in the binding site Suggests these residues are important for binding

This table is illustrative and based on findings for related indane derivatives. ajchem-a.com

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques (NMR, MS, IR Spectroscopy, X-ray Crystallography)

Spectroscopy is fundamental to elucidating the molecular structure of 3-(Methylamino)indane-5-carboxylic acid. Each technique provides unique information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to each unique proton environment. The carboxylic acid proton (–COOH) would appear as a broad singlet significantly downfield. Protons on the aromatic ring would appear in the aromatic region, with their splitting patterns revealing their substitution pattern. The protons on the indane ring, including the methine proton at the C3 position adjacent to the amino group, would appear in the aliphatic region, as would the singlet for the N-methyl (–NHCH₃) protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the indane ring and the methyl group. libretexts.org The chemical shift of the carbonyl carbon is particularly diagnostic, appearing far downfield. libretexts.org

Predicted NMR Data for this compound

Predicted ¹H NMR Chemical Shifts (ppm)
Proton TypeExpected Chemical Shift Range
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)
Aromatic (Ar-H)7.0 - 8.0
Indane Backbone (CH, CH₂)2.0 - 4.5
N-Methyl (-NHCH₃)2.3 - 2.8 (s)
Amine (-NH)1.0 - 5.0 (broad)
Predicted ¹³C NMR Chemical Shifts (ppm)
Carbon TypeExpected Chemical Shift Range
Carboxylic Acid (C=O)170 - 185
Aromatic (Ar-C)120 - 150
Indane Backbone (C3)55 - 70
Indane Backbone (C1, C2)25 - 45
N-Methyl (-CH₃)30 - 40

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electron impact (EI) ionization would likely produce a molecular ion peak [M]⁺. Characteristic fragmentation would involve the loss of the carboxylic acid group (a loss of 45 Da) and alpha-cleavage adjacent to the nitrogen atom. libretexts.org

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show several characteristic absorption bands. libretexts.org The O–H stretch of the carboxylic acid group appears as a very broad band, while the C=O stretch gives a strong, sharp absorption. libretexts.orgwpmucdn.com The N–H bend of the secondary amine and C–H stretches for the aromatic and aliphatic portions are also identifiable.

Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretch2500 - 3300 (very broad)
Carboxylic Acid (C=O)Stretch1710 - 1760 (strong)
Secondary Amine (N-H)Stretch3300 - 3500 (moderate, sharp)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960

X-ray Crystallography For a crystalline solid, single-crystal X-ray diffraction provides the most definitive structural information. This technique can unambiguously determine the three-dimensional arrangement of atoms, bond lengths, bond angles, and the absolute configuration of the chiral center at C3. nih.gov It also reveals details of intermolecular interactions, such as hydrogen bonding networks involving the carboxylic acid and amine functionalities, which dictate the crystal packing. researchgate.netmdpi.com

Chromatographic Separation and Purity Assessment (HPLC, GC, 2D-GC)

Chromatographic methods are the gold standard for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary technique for the analysis and purity assessment of polar, non-volatile compounds like this amino acid. nih.gov

Methodology : Reversed-phase HPLC (RP-HPLC) is typically employed, using a C18 or similar stationary phase. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

Detection : UV detection would be effective due to the aromatic indole (B1671886) ring system.

Derivatization : To enhance sensitivity and chromatographic behavior, the carboxylic acid group can be derivatized with a fluorescent tag. researchgate.netpsu.edu

Hypothetical RP-HPLC Method

ParameterCondition
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
GradientGradient elution from 5% to 95% B
Flow Rate1.0 mL/min
DetectorUV at ~280 nm or Fluorescence (with derivatization)

Gas Chromatography (GC) Direct GC analysis of this compound is challenging due to its high polarity and low volatility. Therefore, derivatization is mandatory to convert the polar –COOH and –NH groups into more volatile and thermally stable moieties. lmaleidykla.lt

Derivatization : A common approach is silylation (e.g., using BSTFA) or acylation (e.g., using MBTFA or HFBA), which targets both the amine and carboxylic acid groups. nih.govresearchgate.net This reduces peak tailing and improves chromatographic resolution. nih.gov

Analysis : The resulting derivatives can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. Derivatization can also help distinguish between isomers based on their retention times. nih.gov

Two-Dimensional Gas Chromatography (2D-GC) For highly complex samples where co-elution might be an issue, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolution. This technique separates the sample on two different columns (e.g., non-polar followed by polar), providing a much more detailed chemical fingerprint.

Advanced Mass Spectrometry for Structural Elucidation and Quantification (FT-ICR-MS, Orbitrap-MS, LC-MS/MS)

Advanced mass spectrometry techniques offer unparalleled sensitivity and specificity for both identifying and quantifying the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the premier technique for quantifying trace levels of compounds in complex matrices. nih.govnih.gov After separation by HPLC, the analyte is ionized (typically by electrospray ionization, ESI) and subjected to tandem mass spectrometry. In this process, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and a resulting characteristic product ion is monitored. This technique, often performed in Multiple Reaction Monitoring (MRM) mode, is highly selective and sensitive. universiteitleiden.nlnih.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap Mass Spectrometry (Orbitrap-MS) These high-resolution mass spectrometry (HRMS) techniques are used for the unambiguous confirmation of the compound's elemental formula. By providing extremely high mass resolving power and mass accuracy (often below 1 ppm), FT-ICR-MS and Orbitrap-MS can distinguish between compounds with the same nominal mass but different elemental compositions. copernicus.org This is crucial for confirming the identity of the target molecule and for identifying unknown metabolites or impurities. nih.gov

Methods for Stereochemical Assignment and Enantiomeric Purity Determination

The presence of a chiral center at the C3 position of the indane ring means that this compound can exist as a pair of enantiomers.

Stereochemical Assignment : The definitive, unambiguous assignment of the absolute configuration (R or S) of a single enantiomer is best achieved by single-crystal X-ray crystallography of the pure enantiomer or a derivative. nih.gov

Enantiomeric Purity : Determining the ratio of the two enantiomers, or the enantiomeric excess (ee), is critical. This is accomplished using chiral chromatography.

Chiral HPLC/GC : These methods use a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov By comparing the peak areas of the two separated enantiomers, the enantiomeric purity can be accurately quantified. Chiral GC analysis is a particularly effective method for analyzing chiral amines after appropriate derivatization. nih.gov

Hypothetical Chiral HPLC Method

ParameterCondition
ColumnChiral Stationary Phase (e.g., polysaccharide-based)
Mobile PhaseIsocratic mixture of Hexane/Ethanol/Trifluoroacetic Acid
Flow Rate0.5 - 1.0 mL/min
DetectorUV at ~280 nm

Future Perspectives and Research Directions

Innovations in Synthetic Methodologies for Complex Indane Architectures

The synthesis of complex molecular structures is continually evolving, with a growing emphasis on efficiency, sustainability, and the rapid generation of chemical diversity. For intricate indane architectures, future progress will likely stem from the adoption of innovative synthetic strategies. Methodologies such as multicomponent reactions (MCRs) are powerful tools for creating vast libraries of molecules in an expeditious manner by systematically altering the reactants in a convergent approach. mdpi.com The application of green chemistry principles, which aim to minimize the use of hazardous solvents and metal catalysts, is also becoming increasingly important in the synthesis of complex molecules like indenopyrimidine derivatives. mdpi.com

Furthermore, novel procedures for functionalizing the indane core are critical. For example, methods have been developed to introduce cyano groups onto the indane-1,3-dione structure, showcasing the potential for targeted chemical modifications. mdpi.com The future synthesis of complex derivatives, including 3-(Methylamino)indane-5-carboxylic acid and its analogues, could leverage these advanced methods to create libraries of compounds for biological screening.

Table 1: Examples of Synthetic Strategies for Indane-Related Scaffolds

Strategy Description Key Advantages Reference
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step to form a complex product. High efficiency, reduced synthesis time, rapid library generation. mdpi.com
Green Chemistry Protocols Utilization of environmentally benign solvents (e.g., ethanol) and recrystallization for purification. Reduced environmental impact, safer laboratory practices. mdpi.com
Knoevenagel Condensation A reaction between an active hydrogen compound (like indane-1,3-dione) and a carbonyl group. Versatile for creating carbon-carbon bonds and subsequent heterocycle formation. mdpi.com

Targeted Design of Indane-Based Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to investigate complex biological systems and validate protein targets. nih.govnih.gov The design of effective probes requires a careful balance of properties, including high potency and selectivity for the intended target, cell permeability, and sufficient solubility. nih.govresearchgate.net For the indane scaffold, the targeted design of chemical probes represents a significant area for future research.

An ideal chemical probe should be accompanied by an inactive, structurally similar control molecule to confirm that any observed biological effect is due to interaction with the specific target. nih.gov The development of indane-based probes would involve synthesizing derivatives of this compound and testing their ability to engage with specific biological targets within a cell. Techniques like cellular thermal shift assays (CETSA) and activity-based protein profiling (ABPP) can be used to confirm direct target engagement in a cellular context. nih.gov The creation of such probes could help to elucidate the biological function of novel targets and validate their relevance to disease. nih.govindianabiosciences.org

| Synthetic Accessibility | The probe and its control should be synthesizable in an economically feasible manner. | Facilitates broader use and further structural optimization studies. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Indane Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by accelerating timelines, reducing costs, and improving the success rate of development programs. nih.govnih.gov These computational tools can be applied at virtually every stage, from identifying new drug targets to optimizing the properties of lead compounds. researchgate.net

For the indane class of compounds, AI can be leveraged in several ways:

Target Identification: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel targets for which indane derivatives might be effective. nih.govresearchgate.net

Virtual Screening and de Novo Design: Machine learning models can screen millions of virtual compounds to predict their binding affinity for a specific target. Generative AI models can design entirely new indane-based molecules with optimized properties for efficacy and safety. nih.govnih.gov

Property Prediction: AI can predict crucial pharmacokinetic and toxicological (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of new indane derivatives, helping to prioritize compounds with a higher likelihood of success in clinical trials. nih.govresearchgate.net

Lead Optimization: AI can guide the chemical modification of a lead compound like this compound to enhance its potency and selectivity while minimizing undesirable side effects. nih.gov

The integration of AI holds the promise of dramatically accelerating the discovery of new drugs based on the indane scaffold by making the process more predictive and efficient. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas for Indane Derivatives

The indane scaffold is a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. eburon-organics.comtudublin.ie While indane derivatives have been investigated for various activities, a significant opportunity lies in exploring novel biological targets and expanding into new therapeutic areas.

Known biological targets for indane-like molecules include the thyroid hormone receptor β (TRβ) for treating dyslipidemia, as well as targets relevant to cancer and neurological disorders. eburon-organics.comtudublin.ienih.gov Aminoindane derivatives, a class to which this compound belongs, have shown potential as antibacterial agents against pathogens like MRSA and A. baumannii. researchgate.net

Future research should focus on systematically screening indane libraries against a wide range of biological targets to uncover new therapeutic applications. rsc.org This could involve high-throughput screening campaigns and the use of chemoproteomics to identify the molecular targets of active compounds. researchgate.net By exploring uncharted biological space, derivatives of this compound could be developed into first-in-class medicines for a variety of diseases.

Table 3: Potential Therapeutic Areas and Targets for Indane Derivatives

Therapeutic Area Potential Biological Target(s) Rationale / Example Reference
Metabolic Disease Thyroid Hormone Receptor β (TRβ) Selective TRβ agonists can lower plasma cholesterol. nih.gov
Oncology Tubulin, Estrogen Receptor (ER), IKKα Indane-based molecules have been designed as anticancer agents targeting various oncologic pathways. eburon-organics.comtudublin.iersc.org
Neuroprotection Monoamine Oxidase B (MAO-B) Aminoindanes are known to have neuroprotective properties. eburon-organics.commdpi.com
Infectious Disease Bacterial cellular components Aminoindane derivatives have demonstrated antibacterial activity against resistant strains. researchgate.net

| Inflammation | CGRP Receptors | Indane-carboxamide derivatives are candidates for CGRP receptor antagonists. | eburon-organics.com |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.